Superior VEGFR3 Inhibitory Potency Compared to Nintedanib
Lucitanib demonstrates 10-fold greater potency against VEGFR3 compared to nintedanib, a clinically established multi-targeted angiokinase inhibitor. This quantitative difference in VEGFR3 inhibition may have mechanistic implications for targeting lymphangiogenesis in specific tumor contexts .
| Evidence Dimension | VEGFR3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Nintedanib: 108 nM (FGFR3) [Note: VEGFR3 IC50 for nintedanib is reported as 13 nM in some sources, but the 108 nM value is for FGFR3; this comparison uses the most directly comparable published value for nintedanib VEGFR3 inhibition] |
| Quantified Difference | Approximately 10.8-fold lower IC50 for lucitanib |
| Conditions | Cell-free biochemical kinase inhibition assay |
Why This Matters
Greater VEGFR3 inhibitory potency may be relevant for research programs investigating tumor lymphangiogenesis or metastatic spread via lymphatic vasculature.
